![molecular formula C14H14BrNO2S B1277742 N-benzyl-3-bromo-4-methylbenzenesulfonamide CAS No. 850429-67-3](/img/structure/B1277742.png)
N-benzyl-3-bromo-4-methylbenzenesulfonamide
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Description
N-benzyl-3-bromo-4-methylbenzenesulfonamide (N-BMBSA) is a sulfonamide derivative of benzene that has a range of applications in scientific research. It is a useful synthetic intermediate for the preparation of a variety of compounds and can be used in a variety of different laboratory experiments. N-BMBSA has been used in the synthesis of drugs, in the production of dyes, and in the study of biochemistry and physiology. In
Scientific Research Applications
Material Science
In material science, this compound could be used to modify the surface properties of materials. The bromine atom in its structure makes it a good candidate for further functionalization through palladium-catalyzed coupling reactions, which can lead to the development of new materials with specific properties .
Chemical Synthesis
The compound’s sulfonamide group is a versatile handle in organic synthesis. It can act as a protecting group for amines or as an activating group for nucleophilic substitution reactions. This makes it valuable for constructing complex molecules in a step-wise fashion .
Chromatography
N-benzyl-3-bromo-4-methylbenzenesulfonamide: can be used in chromatography as a standard or reference compound due to its unique chemical properties. It can help in the calibration of equipment and in the development of new chromatographic methods .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent to detect or quantify other substances. Its strong UV absorption makes it suitable for UV-spectroscopy-based analyses, and its distinct mass can be utilized in mass spectrometry for compound identification .
Biological Studies
The sulfonamide moiety of N-benzyl-3-bromo-4-methylbenzenesulfonamide is similar to many biologically active molecules. It can be used in biological studies to probe protein interactions or as a building block for bioconjugation to create probes for imaging or therapeutics .
Nanotechnology
This compound’s ability to undergo various chemical transformations makes it a potential candidate for creating functionalized nanoparticles. These nanoparticles can have applications in drug delivery, imaging, and as catalysts in chemical reactions .
Environmental Science
In environmental science, N-benzyl-3-bromo-4-methylbenzenesulfonamide could be used in the study of pollutant degradation. Its bromine atom can be replaced by other atoms or groups, simulating the degradation process of environmental contaminants .
properties
IUPAC Name |
N-benzyl-3-bromo-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-11-7-8-13(9-14(11)15)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIVRJRBNLDWNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428441 |
Source
|
Record name | N-Benzyl-3-bromo-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-bromo-4-methylbenzenesulfonamide | |
CAS RN |
850429-67-3 |
Source
|
Record name | N-Benzyl-3-bromo-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.